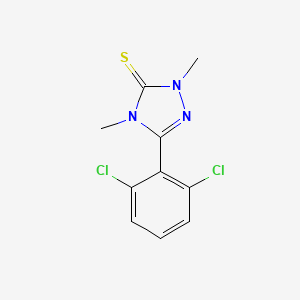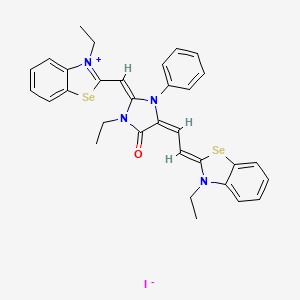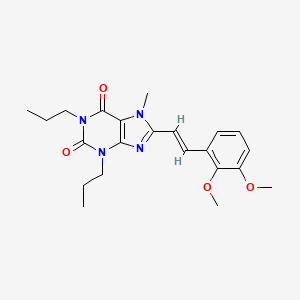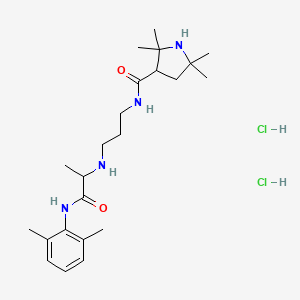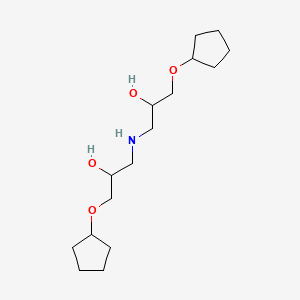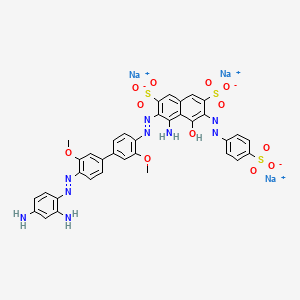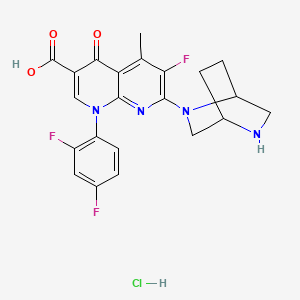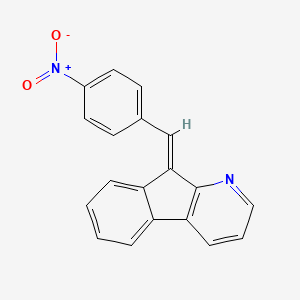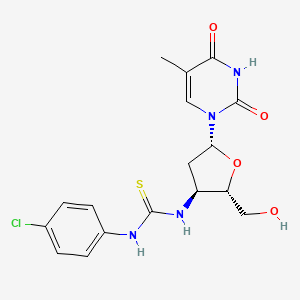
Thymidine, 3'-((((4-chlorophenyl)amino)thioxomethyl)amino)-3'-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- is a synthetic nucleoside analogue It is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- typically involves multiple steps. One common method starts with the modification of thymidine. The 3’-hydroxyl group of thymidine is first protected, followed by the introduction of the 4-chlorophenyl group through a nucleophilic substitution reaction. The thioxomethyl group is then introduced using a thiourea derivative under basic conditions. Finally, the protecting group is removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions. Additionally, purification techniques such as chromatography and crystallization would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The thioxomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the 4-chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the 4-chlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thioxomethyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of DNA synthesis and repair mechanisms.
Medicine: It has potential as an antiviral or anticancer agent due to its ability to interfere with DNA replication.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- involves its incorporation into DNA during replication. This incorporation can lead to the termination of DNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells or viruses. The compound targets enzymes involved in DNA replication, such as DNA polymerase, and can induce apoptosis in affected cells.
Comparison with Similar Compounds
Similar Compounds
Thymidine analogues: Compounds like 5-fluorouracil and azidothymidine share structural similarities and are used in similar applications.
Nucleoside analogues: Compounds such as cytarabine and gemcitabine are also used as anticancer agents.
Uniqueness
Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- is unique due to the presence of the 4-chlorophenyl and thioxomethyl groups, which confer specific chemical and biological properties. These modifications can enhance its stability, selectivity, and potency compared to other nucleoside analogues.
Properties
CAS No. |
132149-40-7 |
|---|---|
Molecular Formula |
C17H19ClN4O4S |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]thiourea |
InChI |
InChI=1S/C17H19ClN4O4S/c1-9-7-22(17(25)21-15(9)24)14-6-12(13(8-23)26-14)20-16(27)19-11-4-2-10(18)3-5-11/h2-5,7,12-14,23H,6,8H2,1H3,(H2,19,20,27)(H,21,24,25)/t12-,13+,14+/m0/s1 |
InChI Key |
AXTLRTHFKMLCCL-BFHYXJOUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


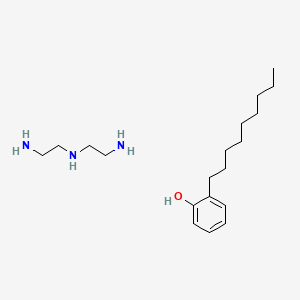
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739893.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)
